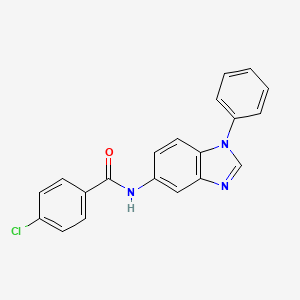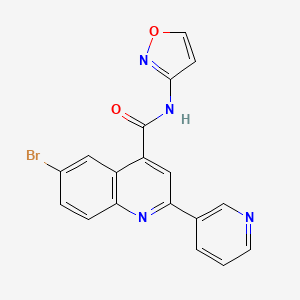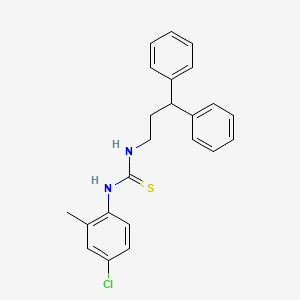
N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
説明
N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (EPPTC) is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anticancer and anti-inflammatory activity at relatively low concentrations. However, N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide also has some limitations. It is relatively unstable in aqueous solutions, and its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
将来の方向性
N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has significant potential for future research. Some possible future directions include:
1. Optimization of the synthesis method to improve the yield and stability of N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide.
2. Identification of the molecular targets of N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide to better understand its mechanism of action.
3. Development of novel formulations of N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide to improve its bioavailability and stability.
4. Evaluation of the pharmacokinetics and toxicity of N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in preclinical and clinical studies.
5. Investigation of the potential applications of N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a promising chemical compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide and to develop novel formulations for its clinical use.
科学的研究の応用
N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
N-(2-ethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-10-18-19(22-23-24(18)16-12-6-5-7-13-16)20(25)21-17-14-9-8-11-15(17)4-2/h5-9,11-14H,3-4,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGCVWWRRSRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4794602.png)
![methyl [5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4794609.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4794628.png)

![N-1,3-benzothiazol-2-yl-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4794631.png)
![5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4794632.png)
![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4794633.png)



![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)
![O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B4794667.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4794670.png)